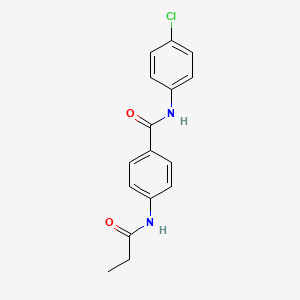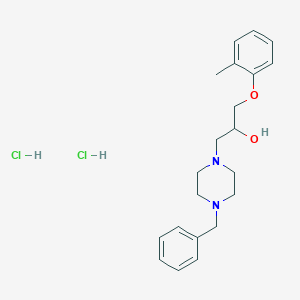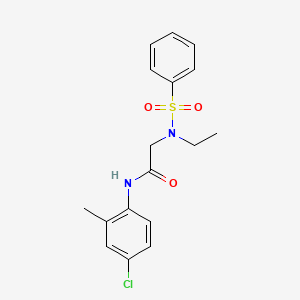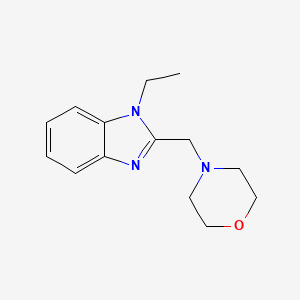![molecular formula C15H15ClN2O3 B4397736 N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide](/img/structure/B4397736.png)
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide
Übersicht
Beschreibung
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide is an organic compound that features a complex structure with both aromatic and amide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic ring or the amide functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar aromatic structure but differs in the presence of a thiazole ring.
2-Amino-N-(3-chloro-4-methylphenyl)benzamide: Similar in structure but lacks the furan ring.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a similar aromatic ring but with different substituents.
Uniqueness
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide is unique due to its combination of aromatic, amide, and furan functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-9-3-5-11(7-12(9)16)18-14(19)8-17-15(20)13-6-4-10(2)21-13/h3-7H,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNBUFPDWNAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=C(O2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4397653.png)

![3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4397669.png)
![N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide](/img/structure/B4397676.png)


![4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-(propan-2-yl)benzamide](/img/structure/B4397690.png)
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]imidazole](/img/structure/B4397704.png)
![2-[(3-Bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4397718.png)
![1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B4397724.png)
![(3-Methyl(2-pyridyl))[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B4397744.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4397748.png)
